1,2-Dibromo-3,5-difluorobenzene 1,2-Dibromo-3,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 101051-60-9
VCID: VC20743366
InChI: InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
SMILES: C1=C(C=C(C(=C1F)Br)Br)F
Molecular Formula: C6H2Br2F2
Molecular Weight: 271.88 g/mol

1,2-Dibromo-3,5-difluorobenzene

CAS No.: 101051-60-9

Cat. No.: VC20743366

Molecular Formula: C6H2Br2F2

Molecular Weight: 271.88 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromo-3,5-difluorobenzene - 101051-60-9

CAS No. 101051-60-9
Molecular Formula C6H2Br2F2
Molecular Weight 271.88 g/mol
IUPAC Name 1,2-dibromo-3,5-difluorobenzene
Standard InChI InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Standard InChI Key GABNJPUNFZFOJE-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)Br)Br)F
Canonical SMILES C1=C(C=C(C(=C1F)Br)Br)F

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with two bromine atoms at the 1- and 2-positions and two fluorine atoms at the 3- and 5-positions. This arrangement creates significant electronic asymmetry, which influences its reactivity in cross-coupling reactions. The SMILES notation C1=C(C=C(C(=C1F)Br)Br)F\text{C1=C(C=C(C(=C1F)Br)Br)F} and InChIKey GABNJPUNFZFOJE-UHFFFAOYSA-N provide precise descriptors of its topology .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point36–39°C
Boiling Point209°C
Density2.128 g/cm³
Refractive Index1.5151 (estimated)
Flash Point80°C
Purity (GC)>98.0%

Synthetic Applications and Reactivity

Site-Selective Cross-Coupling Reactions

1,2-Dibromo-3,5-difluorobenzene serves as a versatile substrate in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

Treatment with arylboronic acids under Suzuki-Miyaura conditions yields difluorinated ortho-terphenyls. For example, reacting one equivalent of arylboronic acid produces 2-bromo-3,5-difluoro-biphenyls with high regioselectivity at the 1-position due to electronic deactivation by fluorine substituents . A one-pot reaction with two different arylboronic acids generates unsymmetrical ortho-terphenyls, demonstrating its utility in constructing complex aromatics .

Sonogashira Coupling

Site-selective Sonogashira reactions enable the synthesis of mono- and diethynyl derivatives. The preferential coupling at the 1-position (over 2-) is attributed to reduced steric hindrance and electronic effects, facilitating access to tetraalkynylarenes .

Table 2: Representative Reaction Conditions

Reaction TypeConditionsSelectivity
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C1-position
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N1-position

Industrial and Research Applications

Pharmaceutical Development

The compound’s halogenated structure enables its use in synthesizing bioactive molecules. For instance, fluorinated biphenyls derived from it exhibit enhanced metabolic stability and binding affinity in drug candidates targeting kinases .

Materials Science

In polymer chemistry, it acts as a monomer for synthesizing fluorinated poly(arylene ether)s, which display exceptional thermal stability (decomposition temperatures >400°C) and chemical resistance .

Environmental Chemistry

Studies leverage its bromine content to investigate the environmental fate of halogenated aromatics, particularly their degradation pathways and bioaccumulation potential .

ParameterDescription
Storage Temperature0–10°C
Hazard StatementsSkin/eye/respiratory irritation
Precautionary MeasuresUse fume hood, avoid inhalation

Future Directions

Recent advances in C–H functionalization could enable direct derivatization of this compound, bypassing pre-halogenation steps. Additionally, its role in synthesizing fluorinated liquid crystals for optoelectronics warrants further exploration.

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